4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine
Description
4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core linked to a thiomorpholine moiety via a carbonyl group. The imidazo[1,2-b]pyridazine scaffold consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two rings . This structural motif is pharmacologically significant due to its ability to interact with diverse biological targets, including kinases and neurotransmitter receptors.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(14-5-7-17-8-6-14)9-1-2-10-12-3-4-15(10)13-9/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYPRYLMBZAGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyridazine core
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
Imidazo[1,2-b]pyridazine derivatives are distinguished from isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine by the position of nitrogen atoms in the fused rings. These isomers are less explored due to synthetic challenges, whereas imidazo[1,2-b]pyridazines benefit from well-developed synthetic routes, including transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) .
Key Structural Comparisons:
The thiomorpholine group in the target compound contrasts with morpholine derivatives (e.g., 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine from ), where sulfur replaces oxygen. This substitution may enhance membrane permeability or alter metabolic stability .
Pharmacological Activity
Imidazo[1,2-b]pyridazine derivatives exhibit diverse biological activities:
- Kinase Inhibition : TP-3654 () is a potent PIM kinase inhibitor (Ki values in nM range), demonstrating selectivity across kinase families. The thiomorpholine derivative’s activity may depend on the electron-rich sulfur atom’s interaction with kinase ATP-binding pockets .
- Benzodiazepine Receptor Binding : Derivatives with 3-benzamidomethyl or methoxy groups () show high affinity for benzodiazepine receptors (IC50: 1–2 nM), comparable to diazepam. The thiomorpholine group’s bulkiness could modulate receptor selectivity .
Biological Activity
The compound 4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This compound features an imidazo[1,2-b]pyridazine core fused with a thiomorpholine moiety, which enhances its chemical properties and biological interactions. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Structural Overview
The structure of this compound can be represented as follows:
- Core Structure : Imidazo[1,2-b]pyridazine
- Functional Group : Thiomorpholine
This unique combination allows for diverse interactions with biological targets, making it a promising candidate for drug development.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Studies have demonstrated that imidazo[1,2-b]pyridazine derivatives can suppress inflammation. Specifically, some compounds have been identified as inhibitors of IKKβ (IκB kinase β), which is a pivotal regulator in inflammatory pathways. In vivo studies have shown that these compounds reduce inflammation in models of arthritis by inhibiting TNFα production and modulating immune responses .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in critical signaling pathways, affecting cellular processes such as growth and apoptosis.
- Enzyme Modulation : It may also modulate enzyme activities by binding to active sites or altering receptor functions.
This interaction leads to significant biological effects that can be exploited for therapeutic purposes.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ponatinib | Imidazo[1,2-b]pyridazine-based kinase inhibitor | Approved for chronic myeloid leukemia treatment |
| 5-(4-Fluorophenyl)-4H-imidazo[1,2-b]pyridazine | Fluorinated derivative | Enhanced potency against certain kinases |
| 3-(Thiomorpholino)-imidazo[1,2-b]pyridazine | Directly incorporates thiomorpholine | Potential dual action as antibacterial and anticancer |
This table illustrates the diversity within the imidazo[1,2-b]pyridazine family while highlighting the distinct incorporation of thiomorpholine in our compound. This uniqueness may confer distinct biological activities and therapeutic potentials not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related imidazo[1,2-b]pyridazines:
- Binding Affinity Studies : A series of derivatives were synthesized and evaluated for their binding affinity to amyloid plaques in vitro. Notably, one compound showed a high binding affinity (K_i = 11.0 nM), suggesting potential applications in imaging and Alzheimer's disease research .
- Inflammation Models : In models of collagen-induced arthritis, imidazo[1,2-b]pyridazines demonstrated significant anti-inflammatory effects, showcasing their potential as therapeutic agents for inflammatory diseases .
- Anticancer Activity : Various derivatives have been screened against cancer cell lines with promising results indicating their potential as anticancer agents through mechanisms involving kinase inhibition and apoptosis induction .
Q & A
Basic: What are the established synthetic strategies for constructing the imidazo[1,2-b]pyridazine core in this compound?
The imidazo[1,2-b]pyridazine core is typically synthesized via cyclization reactions. Common methods include:
- Condensation reactions : Using haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate with substituted pyridazine precursors .
- Transition-metal catalysis : Copper-catalyzed reactions (e.g., with acetylacetonate ligands) or palladium-based cross-coupling to introduce functional groups at specific positions .
- Stepwise functionalization : Post-cyclization modifications, such as carbonyl thiomorpholine attachment via amide coupling or nucleophilic substitution .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent placement (e.g., δ 8.60–8.56 ppm for aromatic protons in related derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass calculated for analogs within ±0.001 Da) .
- X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry in patent-derived derivatives .
Advanced: What mechanistic insights exist regarding its role as a kinase inhibitor (e.g., Haspin or TAK1)?
- Haspin inhibition : The tricyclic imidazo[1,2-b]pyridazine scaffold disrupts ATP-binding pockets, as shown in crystallographic studies of related compounds. Competitive binding assays (IC₅₀ < 100 nM) validate selectivity .
- TAK1 inhibition : Derivatives with morpholine substituents (e.g., 4-morpholinyl groups) enhance kinase selectivity by optimizing hydrogen-bond interactions with catalytic lysine residues .
- Cellular assays : Phospho-flow cytometry or Western blotting to assess downstream kinase signaling (e.g., p38 MAPK inhibition) .
Advanced: How do structural modifications (e.g., thiomorpholine vs. morpholine) impact structure-activity relationships (SAR)?
- Thiomorpholine substitution : Enhances metabolic stability compared to morpholine due to sulfur’s reduced susceptibility to oxidative degradation .
- Halogenation : Chlorine or fluorine at the 6-position improves potency (e.g., 3-Bromo-6-chloro derivatives show 2x higher TAK1 inhibition) .
- Aromatic substituents : Electron-withdrawing groups (e.g., trifluoromethyl) increase binding affinity but may reduce solubility, requiring formulation optimization .
Advanced: How can researchers resolve contradictions in reported biological activities across analogs?
- Dose-response profiling : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration, cell lines) .
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Crystallographic data : Analyze binding modes to explain divergent activities (e.g., steric clashes in bulky substituents) .
Advanced: What analytical methods are recommended for assessing purity and stereochemical integrity?
- HPLC-MS : Reverse-phase chromatography with photodiode array detection (PDA) to quantify impurities (<0.5% by area) .
- Chiral chromatography : For enantiomeric resolution of asymmetric centers (e.g., using amylose-based columns) .
- Thermogravimetric analysis (TGA) : To evaluate crystallinity and solvent residues in patent-disclosed forms .
Basic: What structural features of this compound influence its reactivity in nucleophilic substitutions?
- Electrophilic carbonyl : The 6-carbonyl group facilitates nucleophilic attack by thiomorpholine, requiring anhydrous conditions to prevent hydrolysis .
- Aromatic π-system : The conjugated imidazo[1,2-b]pyridazine core stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: How can mutagenesis studies validate target engagement in cellular models?
- Gatekeeper mutations : Introduce T106M mutations in Haspin to assess resistance to inhibition, confirming on-target effects .
- CRISPR knockouts : Compare activity in wild-type vs. Haspin−/− cell lines to rule off-target effects .
Basic: What are common synthetic impurities, and how are they characterized?
- Byproducts : Unreacted pyridazine intermediates or over-substituted derivatives (e.g., dihalogenated byproducts).
- Detection : LC-MS with isotopic pattern matching or ¹⁹F NMR for fluorinated impurities .
Advanced: What strategies optimize pharmacokinetic properties during lead optimization?
- LogP modulation : Introduce polar groups (e.g., sulfonylmorpholine) to reduce LogP from >3 to <2, improving aqueous solubility .
- Prodrug approaches : Masking thiomorpholine with ester prodrugs enhances oral bioavailability in preclinical models .
- Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
